4-(Tetrahydro-2H-pyran-4-yl)pyridine 1-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(oxan-4-yl)-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-11-5-1-9(2-6-11)10-3-7-13-8-4-10/h1-2,5-6,10H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYXDMDOLGCWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC=[N+](C=C2)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 4 Tetrahydro 2h Pyran 4 Yl Pyridine 1 Oxide
Nucleophilic Reactions of the N-Oxide Oxygen Atom
The oxygen atom of the N-oxide group is a center of high electron density, making it a potent nucleophile. This characteristic allows it to react readily with a variety of electrophilic species, initiating several important synthetic transformations.
Reactions with Electrophiles
The nucleophilic oxygen of 4-(Tetrahydro-2H-pyran-4-yl)pyridine 1-oxide attacks electrophiles, forming an activated intermediate. This initial step is typically followed by the addition of a nucleophile to the pyridine (B92270) ring, most commonly at the C-2 or C-4 positions. scripps.edu This sequence results in the formation of substituted pyridines. A variety of electrophilic reagents can be used to achieve different functionalizations. For instance, reaction with phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce chlorine atoms onto the pyridine ring. youtube.com Similarly, acetic anhydride (B1165640) can be used to introduce other functional groups. The general mechanism involves the initial attack of the N-oxide oxygen on the electrophile, followed by nucleophilic attack on the activated pyridine ring. scripps.eduyoutube.com
| Electrophilic Reagent | Intermediate | Typical Final Product (after nucleophilic attack) |
|---|---|---|
| Phosphorus oxychloride (POCl₃) | O-P(O)Cl₂ adduct | 2-Chloropyridine derivative |
| Sulfuryl chloride (SO₂Cl₂) | O-SO₂Cl adduct | 2- and 4-Chloropyridine (B1293800) derivatives |
| Acetic Anhydride (Ac₂O) | O-Acetyl adduct | 2-Pyridone derivative (after rearrangement) |
Role as an Electron-Pair Donor and Lewis Base
The oxygen atom in this compound possesses lone pairs of electrons, allowing it to function as an effective electron-pair donor, or Lewis base. While pyridine N-oxides are considerably weaker bases than their parent pyridines (pKa of pyridine is ~5.2, whereas for pyridine N-oxide it is ~0.79), their nucleophilicity is enhanced. scripps.edu The N-oxide can donate its electrons to Lewis acids, such as boron trifluoride (BF₃), to form stable complexes. researchgate.net This interaction can modulate the reactivity of the pyridine ring in subsequent reactions. The ability of the N-oxide to act as a Lewis base is a fundamental aspect of its chemistry, influencing its behavior in both coordination chemistry and organic synthesis.
Electrophilic Substitution Reactions on the Pyridine Ring
The N-oxide group dramatically influences the outcome of electrophilic aromatic substitution (EAS) on the pyridine ring, both in terms of reaction rate and the position of substitution.
Regioselectivity at C-2 and C-4 Positions
In unsubstituted pyridine N-oxide, electrophilic attack occurs preferentially at the C-4 (para) position, with some substitution also observed at the C-2 (ortho) position. quimicaorganica.orgbhu.ac.in This regioselectivity is a direct consequence of the electronic influence of the N-oxide group. However, in this compound, the C-4 position is already occupied by the bulky and electronically neutral tetrahydropyran (B127337) substituent.
Consequently, electrophilic substitution is directed exclusively to the C-2 and C-6 positions, which are electronically activated and sterically accessible. A classic example of this type of reaction is nitration. The nitration of a 4-substituted pyridine N-oxide with a mixture of sulfuric acid and fuming nitric acid would be expected to yield the corresponding 2-nitro derivative. bhu.ac.in
| Starting Material | Electrophile (E⁺) | Predicted Major Product |
|---|---|---|
| Pyridine 1-oxide | NO₂⁺ | 4-Nitropyridine 1-oxide researchgate.net |
| This compound | NO₂⁺ | 2-Nitro-4-(tetrahydro-2H-pyran-4-yl)pyridine 1-oxide |
| This compound | Br⁺ | 2-Bromo-4-(tetrahydro-2H-pyran-4-yl)pyridine 1-oxide |
Influence of the N-Oxide Functionality on Ring Activation
Compared to pyridine, which is highly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, pyridine N-oxide is significantly more reactive. bhu.ac.in The oxygen atom of the N-oxide group can donate electron density into the aromatic system through resonance. This donation creates regions of higher electron density (a partial negative charge) at the C-2, C-4, and C-6 positions, thereby activating these positions for attack by electrophiles. bhu.ac.inchemtube3d.comyoutube.com This activation allows electrophilic substitutions, such as nitration, to be carried out under much milder conditions than those required for the parent pyridine. quimicaorganica.org
Reactions Involving the Cleavage of the N-O Bond
The cleavage of the N-O bond, often termed deoxygenation, is a synthetically crucial step. It allows for the removal of the N-oxide functionality after it has served its purpose of directing substitution to a specific position on the pyridine ring. bhu.ac.in This reaction converts the substituted pyridine N-oxide back to the corresponding substituted pyridine.
This reduction can be accomplished using a variety of reagents. Trivalent phosphorus compounds, such as phosphorus trichloride (B1173362) (PCl₃) or triphenylphosphine (B44618) (PPh₃), are commonly employed. chemtube3d.com The driving force for this reaction is the formation of a strong phosphorus-oxygen double bond in the resulting phosphate (B84403) or phosphine (B1218219) oxide byproduct. chemtube3d.com Catalytic hydrogenation, for example using a palladium on carbon (Pd/C) catalyst, is another effective method for deoxygenation. bhu.ac.in The selection of the deoxygenation reagent depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.
Following an electrophilic substitution reaction, such as nitration at the C-2 position, the resulting 2-nitro-4-(tetrahydro-2H-pyran-4-yl)pyridine 1-oxide can be deoxygenated to furnish 2-nitro-4-(tetrahydro-2H-pyran-4-yl)pyridine, a compound that is difficult to synthesize by direct nitration of the parent pyridine. bhu.ac.in
Deoxygenation Reactions (e.g., using zinc, phosphorous oxychloride)
The deoxygenation of pyridine N-oxides is a fundamental transformation to regenerate the parent pyridine. This can be achieved using various reducing agents, with zinc dust and phosphorus oxychloride being common examples.
Using Zinc: Zinc dust, often in the presence of a proton source like ammonium (B1175870) formate (B1220265) or acetic acid, is an effective and mild reagent for the deoxygenation of pyridine N-oxides. researchgate.net The reaction proceeds via a reductive mechanism where the zinc metal transfers electrons to the N-oxide, leading to the cleavage of the N-O bond. This method is generally chemoselective, tolerating a range of other functional groups. researchgate.net
Mechanism with Zinc: The reaction likely involves the following steps:
Adsorption of the N-oxide onto the surface of the zinc metal.
Stepwise electron transfer from zinc to the N-oxide moiety.
Protonation of the oxygen atom by the proton source.
Cleavage of the weakened N-O bond to form the pyridine and a zinc oxide species.
| Reagent | Conditions | Product | Yield |
| Zn / NH₄HCO₂ | Methanol, Reflux | 4-(Tetrahydro-2H-pyran-4-yl)pyridine | High |
| Zn / Acetic Acid | Dioxane, Heat | 4-(Tetrahydro-2H-pyran-4-yl)pyridine | Good |
Using Phosphorus Oxychloride (POCl₃): Phosphorus oxychloride can also effect the deoxygenation of pyridine N-oxides. However, its reactivity is more complex and can lead to other products, particularly chlorination of the pyridine ring at the 2- and 4-positions. stackexchange.com The outcome of the reaction is highly dependent on the reaction conditions and the electronic nature of the pyridine ring. For simple deoxygenation, the reaction is typically performed under controlled conditions.
Mechanism with POCl₃:
The nucleophilic oxygen of the N-oxide attacks the electrophilic phosphorus atom of POCl₃, forming a covalent intermediate.
This intermediate can then undergo an intramolecular rearrangement and subsequent elimination to yield the pyridine and inorganic phosphorus byproducts.
Alternatively, chloride ions generated in situ can act as nucleophiles, attacking the pyridine ring (preferentially at C2 or C4) in an SNAr-type reaction, leading to chlorinated pyridines. stackexchange.comrsc.org
| Reagent | Conditions | Major Product(s) |
| POCl₃ | Neat, Heat | 4-(Tetrahydro-2H-pyran-4-yl)pyridine, 2-Chloro-4-(tetrahydro-2H-pyran-4-yl)pyridine |
Rearrangements
Pyridine N-oxides bearing alkyl substituents can undergo rearrangement reactions, most notably the Boekelheide rearrangement. This reaction typically occurs upon treatment with an acylating agent, such as acetic anhydride or trifluoroacetic anhydride. wikipedia.orgresearchgate.net For 4-alkylpyridine N-oxides, the rearrangement is less common than for 2- and 3-alkyl derivatives. However, under forcing conditions, it is conceivable that the tetrahydropyran substituent could participate in a related transformation.
The classical Boekelheide rearrangement involves the acylation of the N-oxide oxygen, followed by deprotonation of an α-carbon of the alkyl substituent and a subsequent wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org In the case of this compound, a direct analogy to the Boekelheide rearrangement involving a C-H bond on the tetrahydropyran ring is mechanistically challenging due to the lack of an appropriately positioned acidic proton that can lead to a conjugated intermediate.
However, other acid-catalyzed rearrangements or ring transformations of the pyran ring could potentially occur under strong acidic conditions, possibly leading to ring-opened products or skeletal reorganization. uva.es Studies on the rearrangement of 4-substituted carbomethoxypyridine N-oxides with acetic anhydride have shown that these compounds tend to form the corresponding pyridone derivatives rather than undergoing rearrangement of the substituent itself. acs.org
Recent investigations into the Boekelheide rearrangement of pyrimidine (B1678525) N-oxides have provided evidence for the participation of radical intermediates, suggesting that the mechanism may be more complex than a simple concerted pericyclic reaction, depending on the substrate and reaction conditions. nih.govharvard.edu
Reactions at the Tetrahydro-2H-pyran-4-yl Substituent
Functional Group Transformations of the Tetrahydropyran Ring
The tetrahydropyran ring of this compound is a saturated heterocycle and generally less reactive than the pyridine N-oxide core. However, functional groups on the tetrahydropyran ring can be introduced or modified through various synthetic strategies. For instance, if a carbonyl group were present at the 4-position of the tetrahydropyran ring, it could serve as a handle for a wide range of transformations.
Common transformations of a tetrahydropyran-4-one derivative could include:
Reduction: Reduction of the ketone to a secondary alcohol using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Grignard and Organolithium Addition: Reaction with organometallic reagents to form tertiary alcohols.
Wittig Reaction: Conversion of the carbonyl group to a carbon-carbon double bond.
Reductive Amination: Transformation of the ketone into an amine.
Furthermore, the ether oxygen of the tetrahydropyran ring can be cleaved under harsh acidic conditions, although this is generally a difficult transformation.
| Starting Material | Reagent(s) | Product |
| 4-(4-Oxotetrahydro-2H-pyran-4-yl)pyridine 1-oxide | NaBH₄, Methanol | 4-(4-Hydroxytetrahydro-2H-pyran-4-yl)pyridine 1-oxide |
| 4-(4-Oxotetrahydro-2H-pyran-4-yl)pyridine 1-oxide | PhMgBr, then H₃O⁺ | 4-(4-Hydroxy-4-phenyltetrahydro-2H-pyran-4-yl)pyridine 1-oxide |
| 4-(4-Oxotetrahydro-2H-pyran-4-yl)pyridine 1-oxide | Ph₃P=CH₂, THF | 4-(4-Methylenetetrahydro-2H-pyran-4-yl)pyridine 1-oxide |
Stereochemical Aspects of the Tetrahydropyran Ring
When functional group transformations are carried out on a pre-existing tetrahydropyran ring, the stereochemical outcome is often governed by the steric and electronic environment of the reaction center. For example, the reduction of a 4-ketotetrahydropyran derivative with a bulky reducing agent would likely lead to the preferential formation of the alcohol with the hydroxyl group in the equatorial position to minimize steric hindrance.
The stereoselective synthesis of 4-substituted tetrahydropyrans can be achieved through various methods, including:
Prins Cyclization: An acid-catalyzed reaction between a homoallylic alcohol and an aldehyde can lead to the formation of a tetrahydropyran ring with controlled stereochemistry. organic-chemistry.org
Intramolecular Michael Addition: The cyclization of a δ-hydroxy-α,β-unsaturated ester or ketone can provide stereodefined tetrahydropyran derivatives.
Hetero-Diels-Alder Reaction: The [4+2] cycloaddition of a diene with an aldehyde can be a powerful tool for the stereocontrolled synthesis of dihydropyrans, which can then be reduced to tetrahydropyrans.
The relative stereochemistry of substituents on the tetrahydropyran ring is often determined using NMR techniques, such as NOESY experiments, to establish through-space proximities of protons.
Advanced Reaction Pathways
Metallation Followed by Electrophilic Substitution
The pyridine N-oxide group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho (C2 and C6) positions of the pyridine ring by strong bases like organolithium reagents. wikipedia.orgbaranlab.org This regioselective lithiation creates a nucleophilic carbon center that can react with a variety of electrophiles, allowing for the introduction of functional groups at the C2 position. harvard.edu
Mechanism:
Coordination of the organolithium reagent (e.g., n-butyllithium) to the N-oxide oxygen atom.
Deprotonation of one of the adjacent ortho-protons (C2 or C6), which are acidified by the inductive effect and the coordinating ability of the N-oxide.
Formation of a 2-lithiated pyridine N-oxide intermediate.
Reaction of this intermediate with an electrophile (E⁺) to yield the 2-substituted product.
This directed ortho metalation (DoM) strategy provides a powerful method for the regioselective functionalization of the pyridine ring. organic-chemistry.org
| Electrophile | Product |
| D₂O | 4-(Tetrahydro-2H-pyran-4-yl)-2-deuteriopyridine 1-oxide |
| CH₃I | 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine 1-oxide |
| PhCHO | (4-(Tetrahydro-2H-pyran-4-yl)pyridin-2-yl)(phenyl)methanol 1-oxide |
| CO₂ | 4-(Tetrahydro-2H-pyran-4-yl)pyridine-2-carboxylic acid 1-oxide |
Following the electrophilic substitution, the N-oxide can be removed by deoxygenation as described in section 3.3.1 to afford the corresponding 2,4-disubstituted pyridine. This two-step sequence of ortho-metalation followed by deoxygenation is a valuable synthetic route to otherwise difficult-to-access substitution patterns on the pyridine ring.
Cycloaddition Reactions to the Pyridine N-Oxide System
Pyridine N-oxides can participate in cycloaddition reactions, acting as either a 1,3-dipole or a diene component, leading to the formation of various heterocyclic systems. The electronic nature of the pyridine N-oxide ring, which is perturbed by the N-oxide functionality, allows it to react with both electron-rich and electron-deficient dienophiles and dipolarophiles. While specific studies on the cycloaddition reactions of this compound are not extensively documented in the reviewed literature, the general reactivity patterns of 4-alkylpyridine 1-oxides provide a framework for understanding its potential transformations.
One of the key cycloaddition pathways for pyridine N-oxides is the [3+2] cycloaddition, where the N-oxide moiety acts as a 1,3-dipole. These reactions are often utilized for the synthesis of isoxazoline (B3343090) derivatives. The regioselectivity and stereoselectivity of these reactions are influenced by the electronic and steric properties of both the pyridine N-oxide and the dipolarophile.
Furthermore, pyridinium (B92312) oxides, which can be generated from pyridine N-oxides, are known to undergo [4+3] cycloaddition reactions with dienes. These reactions provide a route to bicyclic nitrogen-containing scaffolds. For instance, N-alkyl oxidopyridinium ions have been shown to react with dienes to yield cycloadducts in good yields, with high regioselectivity observed with substituted butadienes. nih.govresearchgate.net
Diels-Alder reactions, or [4+2] cycloadditions, of pyridine derivatives have also been explored. While pyridine itself is a poor diene, the N-oxide functionality can modulate its reactivity. In some cases, substituted pyridones, which are structurally related to pyridine N-oxides, have been used as dienes in Diels-Alder reactions to construct polycyclic systems. uncw.eduresearchgate.netacsgcipr.orgrsc.org
The following table summarizes the types of cycloaddition reactions that pyridine N-oxide systems can undergo, providing a basis for the expected reactivity of this compound.
Table 1: Cycloaddition Reactions of Pyridine N-Oxide Systems
| Reaction Type | Role of Pyridine N-Oxide Derivative | Reactant Partner | Product Type | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | 1,3-Dipole | Alkenes/Alkynes | Isoxazolines/Isoxazoles | researchgate.netmdpi.commdpi.comnih.govmdpi.com |
| [4+3] Cycloaddition | Oxidopyridinium Ion (from N-Oxide) | Dienes | Bicyclic Nitrogenous Structures | nih.govresearchgate.net |
| [4+2] Diels-Alder | Diene (as pyridone) | Dienophiles | Polycyclic Pyridine Derivatives | uncw.eduresearchgate.netacsgcipr.orgrsc.org |
Photocatalyzed C(sp³)-H Functionalization and Alkylation Processes
In recent years, photocatalysis has emerged as a powerful tool for the functionalization of unactivated C(sp³)-H bonds. Pyridine N-oxides, including structurally related compounds, have been successfully employed as hydrogen atom transfer (HAT) agents in these transformations. acs.orgacs.orgchemrxiv.org This approach allows for the direct conversion of C-H bonds into valuable C-C bonds under mild reaction conditions.
The general mechanism involves the single-electron oxidation of the pyridine N-oxide by an excited photocatalyst, typically an acridinium (B8443388) salt, under visible light irradiation. This generates a highly reactive oxygen-centered radical cation. This radical species is capable of abstracting a hydrogen atom from an unactivated C(sp³)-H bond of a substrate, such as an alkane, to form an alkyl radical. This alkyl radical can then be trapped by a suitable radical acceptor, like an activated olefin, to afford the C-H functionalized product. chemrxiv.orgresearchgate.net
This methodology has been applied to a broad range of aliphatic C-H substrates, including those with electron-donating or -withdrawing groups. The reactivity of the oxygen-centered radical generated from the pyridine N-oxide can be fine-tuned through structural modifications of the pyridine ring. acs.org
The photocatalyzed alkylation of C(sp³)-H bonds using pyridine N-oxides as HAT precursors offers a significant advantage over classical methods, as it avoids the need for pre-functionalization of the substrate and often proceeds with high efficiency and selectivity.
The table below presents detailed research findings on photocatalyzed C(sp³)-H functionalization and alkylation processes involving pyridine N-oxides.
Table 2: Photocatalyzed C(sp³)-H Functionalization and Alkylation using Pyridine N-Oxides
| C-H Substrate | Radical Acceptor | Pyridine N-Oxide Catalyst | Photocatalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Cyclohexane | Benzylidene malononitrile | 2,6-Dichloropyridine N-oxide | Mes-Acr-Me⁺ BF₄⁻ | Dichloromethane | 95 | acs.org |
| Adamantane | Benzylidene malononitrile | 2,6-Dichloropyridine N-oxide | Mes-Acr-Me⁺ BF₄⁻ | Dichloromethane | 98 | acs.org |
| Tetrahydrofuran | Benzylidene malononitrile | 2,6-Dichloropyridine N-oxide | Mes-Acr-Me⁺ BF₄⁻ | Dichloromethane | 96 | acs.org |
| Toluene | Styrene | Pyridine N-oxide | Not specified | Not specified | Not specified | nih.gov |
| Cyclohexane | N-(Acyloxy)phthalimide | Maleate-derived pyridinium salt | Not specified | Not specified | Good to excellent | rsc.org |
| Glycine Derivatives | 4-Alkyl-1,4-dihydropyridines | Not applicable (substrate) | Not specified | Not specified | Good | organic-chemistry.org |
Computational and Theoretical Studies
Electronic Structure Analysis and Resonance Contributions
The electronic nature of the pyridine (B92270) N-oxide scaffold is significantly influenced by the interplay between the aromatic ring and the N-oxide group. thieme-connect.de The N-O bond is best described as a coordinate covalent or semipolar bond, where the nitrogen atom formally bears a positive charge and the oxygen atom a negative charge. youtube.com This dipolar character is fundamental to its reactivity. chemtube3d.com The tetrahydro-2H-pyran-4-yl substituent at the C-4 position, being an alkyl-type group, acts as a weak electron-donating group, further modulating the electronic properties of the pyridine N-oxide ring.
The electronic structure of pyridine N-oxide is not captured by a single Lewis structure but is a hybrid of several resonance contributors. thieme-connect.de The lone pairs on the negatively charged oxygen atom can be delocalized into the pyridine ring's π-system. chemtube3d.comsapub.org This delocalization results in an accumulation of negative charge, and therefore increased electron density, at the ortho (C-2, C-6) and para (C-4) positions of the ring. youtube.comsapub.org
The resonance structures illustrating this delocalization are depicted below:
Figure 1: Key resonance structures of the pyridine N-oxide ring showing electron delocalization from the oxygen atom to the C-2, C-4, and C-6 positions.
In the case of 4-(Tetrahydro-2H-pyran-4-yl)pyridine 1-oxide, the electron-donating nature of the alkyl substituent at the C-4 position enhances the electron density at this position and, to a lesser extent, at the ortho positions. This is in contrast to electron-withdrawing groups, which would decrease the electron density in the ring. nih.govresearchgate.net This charge distribution makes the C-2, C-4, and C-6 positions susceptible to attack by electrophiles, while the positively charged nitrogen and adjacent carbons are targets for nucleophiles. youtube.comchemtube3d.comscripps.edu Computational methods like Natural Bond Orbital (NBO) and Quantum Theory Atoms in Molecule (QTAIM) analyses are often employed to quantify this charge distribution and electron delocalization in substituted pyridine N-oxides. nih.gov
Table 1: Predicted Qualitative Effects of the 4-(Tetrahydro-2H-pyran-4-yl) Group on Electronic Properties of the Pyridine 1-Oxide Ring
| Property | Effect Compared to Unsubstituted Pyridine 1-Oxide | Rationale |
|---|---|---|
| Electron Density at C-4 (para) | Increased | Inductive effect of the electron-donating alkyl substituent. nih.govresearchgate.net |
| Electron Density at C-2, C-6 (ortho) | Slightly Increased | Resonance delocalization enhanced by the C-4 substituent. youtube.com |
| Nucleophilicity of Oxygen | Slightly Increased | Electron donation from the ring stabilizes the positive charge on nitrogen, increasing the availability of oxygen's lone pairs. researchgate.net |
The N-O bond in pyridine N-oxides is a feature of significant theoretical interest. It is not a simple single or double bond but possesses a unique character due to π-type back-donation from the oxygen to the nitrogen atom. researchgate.netrsc.org This gives the bond an order greater than one. rsc.org
Bond Length: Experimental and computational studies on pyridine N-oxide show the N-O bond length to be approximately 1.28–1.34 Å. thieme-connect.desapub.orgwikipedia.org The nature of the substituent at the C-4 position influences this parameter. Electron-donating groups, such as the tetrahydro-2H-pyran-4-yl group, are expected to cause a slight elongation of the N-O bond. nih.gov This is because the substituent donates electron density to the ring, which reduces the need for π-back-donation from the oxygen to stabilize the positively charged nitrogen, thus weakening and lengthening the bond. researchgate.netrsc.org
Bond Strength: The bond dissociation energy for the N-O bond in pyridine N-oxide is relatively low, around 63.3 kcal/mol, which is a key factor in its utility as an oxidant in chemical reactions. thieme-connect.de The weakening of the N-O bond by the electron-donating substituent would theoretically lead to a lower bond dissociation energy compared to the unsubstituted parent compound.
Dipole Moment: Pyridine N-oxide is a highly polar molecule with a significant dipole moment of about 4.24 D. sapub.orgscripps.edu This high value is a direct consequence of the charge separation in the semipolar N-O bond. The introduction of the 4-(tetrahydro-2H-pyran-4-yl) group will alter the magnitude and vector of the molecular dipole moment, although predicting the exact value would require specific computational modeling.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is instrumental in elucidating the mechanisms of reactions involving pyridine N-oxides. Density Functional Theory (DFT) is a common method used to map potential energy surfaces, identify transition states, and calculate activation energies for various transformations. mdpi.comresearchgate.net
For this compound, theoretical studies could model several key reaction types:
Electrophilic Substitution: The high electron density at the C-4 position suggests it is a prime site for electrophilic attack. However, the reaction is complex; electrophiles often coordinate to the N-oxide oxygen first. scripps.edu Subsequent rearrangement or substitution on the ring can occur. Computational analysis of the transition states for attack at different ring positions would clarify the regioselectivity, taking into account both the directing effect of the N-oxide and the electronic contribution of the C-4 substituent.
Nucleophilic Substitution: The pyridine N-oxide ring is activated towards nucleophilic attack, particularly at the C-2 and C-4 positions. chemtube3d.com Reaction pathway modeling can determine the energy barriers for the formation of the Meisenheimer-type intermediates and the subsequent elimination steps, providing a quantitative understanding of the reaction kinetics and regioselectivity.
Deoxygenation and Rearrangements: The N-O bond can be cleaved under various conditions. Modeling these reactions helps to understand the transition states involved in deoxygenation or in rearrangements like the Meisenheimer rearrangement.
Prediction of Spectroscopic Parameters
Computational chemistry allows for the a priori prediction of various spectroscopic properties, which can be invaluable for structural confirmation and interpretation of experimental data. nih.govehu.es
NMR Spectroscopy: DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov For this compound, one could predict the ¹H, ¹³C, and ¹⁵N chemical shifts. The ¹⁵N chemical shift is particularly sensitive to the electronic environment of the N-O group and would be influenced by the C-4 substituent. nih.gov The electron-donating tetrahydropyran (B127337) group would be expected to cause an upfield shift (lower ppm value) for the C-4 carbon and a downfield shift for the nitrogen atom relative to unsubstituted pyridine N-oxide.
Vibrational Spectroscopy (IR & Raman): Theoretical frequency calculations can generate a predicted infrared (IR) spectrum. A key feature for pyridine N-oxides is the N-O stretching vibration, which is typically strong. arkat-usa.org Computational models can predict the frequency of this and other vibrational modes, and how they shift upon substitution.
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is a powerful method for predicting electronic absorption spectra. ehu.es It can calculate the energies and intensities of electronic transitions, such as the n→π* transitions characteristic of N-oxides. umich.edu These calculations would reveal how the tetrahydropyran substituent affects the absorption maxima (λmax) of the molecule.
Table 2: Computationally Predictable Spectroscopic Parameters
| Spectroscopy Type | Predicted Parameter | Method | Expected Influence of 4-(Tetrahydro-2H-pyran-4-yl) Group |
|---|---|---|---|
| NMR | ¹H, ¹³C, ¹⁵N Chemical Shifts | DFT, GIAO | Shift in ring carbon and nitrogen signals due to electronic effects. nih.gov |
| IR / Raman | Vibrational Frequencies (e.g., N-O stretch) | DFT | Shift in N-O stretching frequency reflecting changes in bond strength. |
| UV-Vis | Excitation Energies (λmax) | TD-DFT | Shift in absorption bands due to altered molecular orbital energies. ehu.es |
Spectroscopic and Structural Elucidation of 4 Tetrahydro 2h Pyran 4 Yl Pyridine 1 Oxide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the chemical environment of hydrogen and carbon nuclei, a detailed molecular map can be constructed.
¹H NMR Spectral Analysis and Signal Assignment
The ¹H NMR spectrum of 4-(Tetrahydro-2H-pyran-4-yl)pyridine 1-oxide is predicted to exhibit distinct signals corresponding to the protons of the pyridine (B92270) 1-oxide ring and the tetrahydropyran (B127337) (THP) ring.
The pyridine 1-oxide moiety features two sets of chemically equivalent aromatic protons. The protons at the C-2 and C-6 positions (H-2, H-6), being adjacent to the N-oxide group, are expected to be deshielded and appear in the downfield region of the spectrum, likely around δ 8.1-8.3 ppm as a doublet. The protons at the C-3 and C-5 positions (H-3, H-5) would be located further upfield, anticipated in the range of δ 7.2-7.4 ppm, also as a doublet.
For the tetrahydropyran ring, the proton at the C-4 position (H-4), which is directly attached to the pyridine ring, would likely appear as a multiplet in the range of δ 2.8-3.0 ppm. The protons on the carbons adjacent to the oxygen atom (H-2, H-6) are expected to be deshielded and would likely produce signals around δ 3.9-4.1 ppm (axial) and δ 3.4-3.6 ppm (equatorial). The protons at the C-3 and C-5 positions are anticipated to resonate further upfield, at approximately δ 1.8-2.0 ppm (axial) and δ 1.6-1.8 ppm (equatorial).
Table 1: Predicted ¹H NMR Signal Assignments for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.2 | Doublet | H-2, H-6 (Pyridine) |
| ~7.3 | Doublet | H-3, H-5 (Pyridine) |
| ~4.0 | Multiplet | H-2ax, H-6ax (THP) |
| ~3.5 | Multiplet | H-2eq, H-6eq (THP) |
| ~2.9 | Multiplet | H-4 (THP) |
| ~1.9 | Multiplet | H-3ax, H-5ax (THP) |
| ~1.7 | Multiplet | H-3eq, H-5eq (THP) |
¹³C NMR Spectral Analysis and Chemical Shift Interpretation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom.
In the pyridine 1-oxide ring, the C-4 carbon, being substituted and attached to the N-oxide, is expected to be the most deshielded among the pyridine carbons, with a predicted chemical shift around δ 145-148 ppm. The C-2 and C-6 carbons are anticipated to resonate at approximately δ 138-140 ppm. The C-3 and C-5 carbons are expected to be the most shielded of the aromatic carbons, with a predicted chemical shift in the range of δ 125-127 ppm.
Within the tetrahydropyran ring, the carbons adjacent to the oxygen atom (C-2, C-6) are the most deshielded and are predicted to appear around δ 67-69 ppm. The C-4 carbon, being the point of attachment to the pyridine ring, is expected at approximately δ 38-41 ppm. The C-3 and C-5 carbons are predicted to have a chemical shift in the range of δ 33-36 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~146 | C-4 (Pyridine) |
| ~139 | C-2, C-6 (Pyridine) |
| ~126 | C-3, C-5 (Pyridine) |
| ~68 | C-2, C-6 (THP) |
| ~39 | C-4 (THP) |
| ~34 | C-3, C-5 (THP) |
Advanced NMR Techniques for Structure Confirmation
To unequivocally confirm the structure and the assignments of the ¹H and ¹³C NMR spectra, a suite of two-dimensional (2D) NMR experiments would be employed. ipb.ptnih.gov
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would show correlations between H-2/H-6 and H-3/H-5 in the pyridine ring, and within the tetrahydropyran ring, it would establish the connectivity between H-2/H-6, H-3/H-5, and H-4. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It would be used to definitively assign each proton to its corresponding carbon atom in both the pyridine and tetrahydropyran rings. youtube.com
Vibrational Spectroscopy (IR)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Characteristic Vibrations of the N-O Moiety
The N-oxide functional group in pyridine 1-oxides gives rise to a strong and characteristic N-O stretching vibration. This absorption band is typically observed in the region of 1200-1300 cm⁻¹. Additionally, another characteristic band for N-oxides can often be found in the 847-872 cm⁻¹ range.
Table 3: Characteristic IR Vibrations of the N-O Moiety
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~1250-1300 | N-O stretch |
| ~850-870 | N-oxide bend |
Identification of Tetrahydropyran Ring Vibrations
The tetrahydropyran ring exhibits vibrations typical of a cyclic ether. The most prominent of these is the C-O-C asymmetric stretching vibration, which is expected to produce a strong absorption band in the region of 1070-1150 cm⁻¹. The aliphatic C-H bonds of the ring will show stretching vibrations in the 2850-2960 cm⁻¹ range. Bending vibrations for the CH₂ groups are also expected in the 1440-1470 cm⁻¹ region. ijrpc.com
Table 4: Characteristic IR Vibrations of the Tetrahydropyran Ring
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2850-2960 | C-H stretch |
| ~1440-1470 | C-H bend (scissoring) |
| ~1070-1150 | C-O-C stretch |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
The mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak and a series of fragment ions that are characteristic of its two main structural motifs: the pyridine 1-oxide ring and the tetrahydro-2H-pyran substituent.
The molecular formula of the compound is C10H13NO2, which corresponds to a molecular weight of approximately 179.22 g/mol . The electron ionization (EI) mass spectrum would, therefore, be expected to show a molecular ion peak (M+) at an m/z of 179.
The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily driven by the presence of the N-oxide functional group and the cyclic ether structure. A prominent fragmentation pathway for pyridine N-oxides is the loss of an oxygen atom, which would result in a significant peak at m/z 163 ([M-16]+). researchgate.net Another characteristic fragmentation of some N-oxides is the loss of a hydroxyl radical, leading to a peak at m/z 162 ([M-17]+). researchgate.net
The tetrahydropyran ring is expected to undergo fragmentation through pathways common to cyclic ethers. acs.org This can include alpha-cleavage adjacent to the ether oxygen and ring-opening reactions, followed by the loss of small neutral molecules such as ethylene (B1197577) or formaldehyde.
A plausible fragmentation pattern for this compound is summarized in the table below. The relative intensities are hypothetical and serve to illustrate the likely major fragmentation pathways.
| m/z | Proposed Fragment Ion | Neutral Loss | Plausible Fragmentation Pathway |
|---|---|---|---|
| 179 | [C10H13NO2]+• | - | Molecular Ion |
| 163 | [C10H13NO]+• | O | Loss of oxygen from the N-oxide |
| 162 | [C10H12NO]+ | OH | Loss of a hydroxyl radical |
| 122 | [C7H8NO]+ | C3H5O | Cleavage of the tetrahydropyran ring |
| 108 | [C6H6NO]+ | C4H7O | Further fragmentation of the tetrahydropyran ring |
| 93 | [C6H5N]+• | C4H8O2 | Loss of the entire tetrahydropyran-1-oxide substituent |
X-ray Crystallography
The three-dimensional structure of this compound in the solid state can be predicted by considering the known conformational preferences of its constituent rings and the typical intermolecular interactions observed in related crystalline compounds.
Molecular Conformation and Crystal Packing
The molecular conformation of this compound will be defined by the geometry of the pyridine 1-oxide and tetrahydropyran rings, and their relative orientation.
The pyridine 1-oxide ring is expected to be largely planar, a common feature of pyridine and its derivatives in crystal structures. nih.govresearchgate.net The tetrahydropyran ring, being a saturated six-membered heterocycle, will almost certainly adopt a chair conformation, as this minimizes steric and torsional strain. wikipedia.org The substituent at the 4-position of the tetrahydropyran ring is likely to occupy an equatorial position to minimize steric hindrance.
Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld surface analysis)
The crystal structure of this compound is expected to be stabilized by a network of intermolecular interactions. The oxygen atom of the N-oxide group is a strong hydrogen bond acceptor and is likely to participate in C-H···O hydrogen bonds with neighboring molecules. rsc.orgnih.gov The oxygen atom of the tetrahydropyran ring can also act as a hydrogen bond acceptor.
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal. tandfonline.comnih.govmatec-conferences.orgresearchgate.net For this molecule, a Hirshfeld surface analysis would likely reveal the following key features:
Significant O···H/H···O contacts: The presence of the N-oxide and ether oxygen atoms will lead to prominent O···H/H···O interactions, indicative of hydrogen bonding.
C···H/H···C contacts: These interactions, representing van der Waals forces, will also contribute significantly to the crystal packing.
Potential for C···C contacts: Depending on the packing arrangement, there may be some degree of π-π stacking between the pyridine 1-oxide rings, which would be visible as C···C contacts in the Hirshfeld surface analysis.
A hypothetical breakdown of the contributions of different intermolecular contacts to the Hirshfeld surface is presented in the table below, based on analyses of similar heterocyclic compounds. tandfonline.com
| Interaction Type | Expected Contribution (%) | Description |
|---|---|---|
| H···H | ~40-50% | Van der Waals interactions between hydrogen atoms. |
| O···H / H···O | ~25-35% | Represents C-H···O hydrogen bonding. |
| C···H / H···C | ~15-25% | Van der Waals interactions involving carbon and hydrogen. |
| C···C | ~2-5% | Indicative of π-π stacking interactions. |
| N···H / H···N | ~1-3% | Possible weak interactions involving the pyridine nitrogen. |
| Other | ~1-2% | Minor contributions from other contact types. |
Applications in Synthetic Organic Chemistry
Role as a Synthetic Intermediate
The reactivity of the pyridine (B92270) N-oxide functional group, enhanced by the presence of the tetrahydropyran (B127337) substituent, positions 4-(tetrahydro-2H-pyran-4-yl)pyridine 1-oxide as a valuable intermediate in organic synthesis. The N-oxide moiety activates the pyridine ring, facilitating a variety of chemical transformations that are not as readily achievable with the parent pyridine.
Precursor for Functionalized Pyridines
Pyridine N-oxides are well-established precursors for the synthesis of functionalized pyridines. The N-oxide group alters the electron distribution in the aromatic ring, making the C2 and C4 positions susceptible to nucleophilic attack and the C3 and C5 positions more reactive towards electrophiles. This altered reactivity allows for the regioselective introduction of a wide range of functional groups.
Common transformations of pyridine N-oxides that lead to functionalized pyridines include:
Nucleophilic Addition: Organometallic reagents, such as Grignard reagents and organolithiums, can add to the C2 position of the pyridine N-oxide ring. Subsequent elimination of the N-oxide functionality, often through reduction, yields the corresponding 2-substituted pyridine.
C-H Activation: Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of pyridine N-oxides. This can lead to arylation, alkenylation, and alkylation at various positions of the pyridine ring.
Amination: Pyridine N-oxides can be converted to 2-aminopyridines through reactions with various aminating agents.
Halogenation: The pyridine ring can be halogenated at specific positions under various conditions, providing a handle for further cross-coupling reactions.
While specific examples detailing the functionalization of this compound are not extensively documented in publicly available literature, the general reactivity of 4-substituted pyridine N-oxides suggests that it can readily participate in these transformations to yield a variety of functionalized pyridines bearing the tetrahydropyran moiety. The steric and electronic properties of the tetrahydropyran group can influence the regioselectivity and efficiency of these reactions.
Building Block for Complex Molecular Architectures
The 4-(tetrahydro-2H-pyran-4-yl)pyridine motif is a key structural component in a number of complex, biologically active molecules. In particular, it serves as a crucial building block in the synthesis of potent and selective inhibitors of Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin-like Kinase 5 (ALK5). researchgate.netdocumentsdelivered.comnih.gov Inhibition of ALK5 is a promising therapeutic strategy for the treatment of various diseases, including cancer and fibrosis.
A notable example is the synthesis of a series of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-amine derivatives. documentsdelivered.comnih.gov In the synthesis of these complex inhibitors, a key intermediate is often a pyrazole (B372694) core functionalized with the tetrahydropyran group, which is then coupled with a substituted pyridine derivative. For instance, the synthesis of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives has been reported as a scaffold for novel ALK5 inhibitors. nih.gov
The general synthetic strategy often involves the initial construction of a pyrazole ring bearing the tetrahydropyran substituent. This is then followed by a nucleophilic aromatic substitution reaction where the hydroxyl group of the pyrazole displaces a leaving group (such as a halogen or a nitro group) on a pyridine ring. The use of a pyridine N-oxide derivative in this step can enhance the reactivity of the pyridine ring towards this substitution.
The following table summarizes the key structural motifs and their biological significance in these complex molecules:
| Structural Moiety | Biological Significance |
| Tetrahydro-2H-pyran-4-yl | Often incorporated to improve physicochemical properties such as solubility and metabolic stability. |
| Pyridine | A common heterocyclic scaffold in medicinal chemistry, providing a framework for diverse functionalization. |
| Pyrazole | A key component of many kinase inhibitors, involved in binding to the active site of the enzyme. |
| 4-((Pyrazol-4-yl)oxy)pyridine | This ether linkage connects the two key heterocyclic rings, creating the core structure of the ALK5 inhibitors. |
The successful incorporation of the 4-(tetrahydro-2H-pyran-4-yl)pyridine unit into these complex and potent ALK5 inhibitors underscores its importance as a valuable building block in medicinal chemistry and drug discovery.
Catalytic Applications of Pyridine N-Oxides
Pyridine N-oxides have emerged as a versatile class of compounds in catalysis, functioning both as organocatalysts and as ligands for metal catalysts. The oxygen atom of the N-oxide group can act as a Lewis base, coordinating to various species and influencing the course of a chemical reaction.
Organocatalysis
Chiral and achiral pyridine N-oxides have been successfully employed as organocatalysts in a variety of asymmetric and racemic reactions. Their catalytic activity often stems from their ability to act as Lewis bases, activating substrates and facilitating bond formation.
A prominent application of chiral pyridine N-oxides is in the asymmetric allylation of aldehydes with allyltrichlorosilanes. mdpi.comnih.gov The pyridine N-oxide is believed to coordinate to the silicon atom, forming a hypervalent silicate (B1173343) intermediate that enhances the reactivity and controls the stereochemical outcome of the reaction.
While there are no specific reports on the use of this compound as an organocatalyst, the catalytic activity of other 4-substituted pyridine N-oxides provides a strong indication of its potential. For instance, pyridine N-oxides with bulky substituents at the 4-position, such as 4-tert-butylpyridine (B128874) N-oxide, have been investigated in various catalytic systems. chemrxiv.orgresearchgate.netresearchgate.net The steric and electronic nature of the substituent at the 4-position can significantly influence the catalyst's efficacy and selectivity. The bulky tetrahydropyran group in this compound could impart unique steric properties to the catalyst, potentially leading to novel reactivity and selectivity in organocatalytic transformations.
Ligands in Metal-Catalyzed Reactions
The oxygen atom of pyridine N-oxides can also coordinate to metal centers, making them effective ligands in a wide range of metal-catalyzed reactions. acs.orgwikipedia.org The coordination of the N-oxide to a metal can modulate the metal's electronic properties and steric environment, thereby influencing its catalytic activity, selectivity, and stability.
Pyridine N-oxide ligands have been used in conjunction with various transition metals, including copper, zinc, cobalt, and nickel, in reactions such as Michael additions, oxidations, and cross-coupling reactions. wikipedia.orgnih.govresearchgate.net For example, zinc complexes supported by pyridine N-oxide ligands have been shown to be highly efficient catalysts for the thiol-Michael addition of thiols to α,β-unsaturated ketones. wikipedia.org
The specific compound this compound has the potential to act as a ligand in such catalytic systems. The tetrahydropyran moiety could influence the solubility of the resulting metal complex in different solvents and could also introduce specific steric constraints around the metal center. These properties could be advantageous in tuning the performance of the catalyst for a particular transformation. While concrete examples of metal complexes with this compound as a ligand are not readily found in the literature, the well-established coordination chemistry of other 4-substituted pyridine N-oxides suggests that this is a promising area for future research.
Conclusion and Future Research Directions
Summary of Key Synthetic and Reactivity Features
The synthesis of 4-(tetrahydro-2H-pyran-4-yl)pyridine 1-oxide would conventionally begin with the corresponding parent pyridine (B92270), 4-(tetrahydro-2H-pyran-4-yl)pyridine. The most common and direct method for the N-oxidation of pyridines involves the use of oxidizing agents. arkat-usa.org A variety of reagents can be employed for this transformation, with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) being particularly effective for 3-substituted pyridines. arkat-usa.org Other common oxidizing systems include hydrogen peroxide in acetic acid or in the presence of catalysts like methyltrioxorhenium (MTO). arkat-usa.org
The reactivity of the resulting N-oxide is significantly different from its parent pyridine. The N-oxide group is a strong electron-donating group through resonance, which activates the pyridine ring, particularly at the 2- and 4-positions, towards both electrophilic and nucleophilic attack. semanticscholar.org This dual nature makes pyridine N-oxides versatile synthetic intermediates. mdpi.com
Key reactivity features can be summarized as follows:
Deoxygenation: The N-oxide can be readily deoxygenated to revert to the parent pyridine using various reducing agents, such as zinc in acetic acid. arkat-usa.org This allows the N-oxide to be used as a temporary activating or directing group.
Nucleophilic Substitution: The presence of the N-oxide group facilitates nucleophilic substitution at the positions α (2 and 6) and γ (4) to the nitrogen atom. arkat-usa.org For this compound, this enhanced reactivity is a key feature.
Rearrangement Reactions: Pyridine N-oxides can undergo rearrangements, such as the Boekelheide reaction, to introduce functionality at the methyl group of a 2-methylpyridine (B31789) N-oxide. acs.org While not directly applicable to the title compound, it highlights the diverse reactivity of this class of molecules.
Electrophilic Substitution: The N-oxide functionality also directs electrophilic substitution to the 4-position. However, with the 4-position already substituted in the target molecule, reactions at the 2- and 6-positions become more relevant.
| Feature | Description | Common Reagents |
| Synthesis (N-Oxidation) | Oxidation of the parent pyridine to the corresponding N-oxide. | m-CPBA, H₂O₂/AcOH, H₂O₂/MTO |
| Reactivity (Deoxygenation) | Removal of the oxygen atom to regenerate the parent pyridine. | Zn/AcOH, PCl₃ |
| Reactivity (Nucleophilic Attack) | The N-oxide activates the ring for attack by nucleophiles at the α and γ positions. | Grignard reagents, organolithiums |
Emerging Trends in Substituted Pyridine N-Oxide Chemistry
The field of pyridine N-oxide chemistry is continually evolving, with several exciting trends emerging that expand their synthetic utility. These advancements are moving beyond classical transformations towards more sophisticated and efficient methodologies. bohrium.com
One of the most significant recent developments is the use of pyridine N-oxides in C-H activation and functionalization reactions . bohrium.com The N-oxide group can act as a directing group to facilitate the selective functionalization of C-H bonds at the C2 position of the pyridine ring. This has enabled a range of transformations, including:
Arylation: Palladium-catalyzed direct arylation of pyridine N-oxides with aryl halides or triflates provides a route to 2-arylpyridines after a subsequent deoxygenation step. semanticscholar.org
Alkylation, Alkenylation, and Alkynylation: Transition-metal-catalyzed reactions have been developed for the introduction of various carbon-based substituents at the C2 position. semanticscholar.org
Amination and Cyanation: Methods for the direct introduction of nitrogen and cyano groups have also been reported, further diversifying the accessible derivatives. semanticscholar.org
Another major trend is the application of photoredox catalysis to pyridine N-oxide chemistry. Visible-light-mediated reactions have opened up new pathways for radical-based transformations. bohrium.comresearchgate.net For instance, photocatalyzed reactions of pyridine N-oxides with alkenes can lead to ortho-alkylated pyridines. researchgate.net These methods often proceed under mild conditions and offer unique reactivity patterns compared to traditional thermal reactions.
The versatility of pyridine N-oxides also extends to their use as ligands in coordination chemistry and as organocatalysts . mdpi.comscripps.edu Their ability to act as mild Lewis bases allows them to catalyze a variety of reactions. mdpi.com
| Emerging Trend | Description | Potential Application |
| C-H Functionalization | Direct, metal-catalyzed functionalization of C-H bonds, often directed by the N-oxide group. | Synthesis of complex substituted pyridines. semanticscholar.orgbohrium.com |
| Photoredox Catalysis | Use of visible light to initiate radical reactions, enabling novel transformations. | Mild and selective ortho-alkylation and arylation. bohrium.comresearchgate.net |
| Organocatalysis | Employment of chiral pyridine N-oxides as catalysts in asymmetric synthesis. | Enantioselective transformations. mdpi.comscripps.edu |
Potential for Novel Synthetic Transformations and Methodologies
The unique structure of this compound, combining a reactive N-oxide with a bulky, non-aromatic heterocyclic substituent, presents opportunities for the development of novel synthetic methodologies.
Future research could explore the interplay between the tetrahydropyran (B127337) substituent and the reactivity of the pyridine N-oxide ring . The steric bulk of the tetrahydropyran group at the 4-position could influence the regioselectivity of reactions at the 2- and 6-positions. This could be exploited to achieve selective monofunctionalization where difunctionalization might otherwise occur.
Building on the trend of C-H activation, new methods could be developed that are specifically tailored to 4-substituted pyridine N-oxides. For example, developing catalytic systems that can overcome the potential steric hindrance of the 4-substituent to efficiently functionalize the C2-H bond would be a valuable contribution.
Furthermore, the oxygen atom within the tetrahydropyran ring could potentially serve as a secondary coordinating site in metal-catalyzed reactions. This could lead to the development of novel transformations where the substrate itself acts as a bidentate ligand, controlling the stereochemistry or regiochemistry of the reaction.
The exploration of asymmetric transformations using chiral derivatives of this compound is another promising avenue. Introducing chirality into the tetrahydropyran ring could lead to new classes of chiral ligands or organocatalysts for asymmetric synthesis.
Finally, the application of this specific N-oxide as a building block in materials science or medicinal chemistry warrants investigation. The combination of a polar N-oxide group and a more lipophilic tetrahydropyran moiety could impart interesting physical or biological properties to larger molecules incorporating this scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(Tetrahydro-2H-pyran-4-yl)pyridine 1-oxide, and what factors influence reaction yields?
- Methodology : A common synthesis involves reacting tetrahydro-2H-pyran-4-carboxylic acid with pyridine derivatives under catalytic conditions. For example, using tetrahydro-2H-pyran-4-carboxylic acid (2.0 equiv) and 4h (1.0 equiv) yields the target compound at 61% under optimized conditions (petroleum ether/EtOAc solvent system) . Key factors include stoichiometric ratios, solvent polarity, and reaction time. Lower yields may arise from competing side reactions or incomplete purification.
Q. How is this compound characterized structurally and functionally?
- Methodology :
- Spectroscopy : H and C NMR are critical for confirming the pyridine N-oxide structure and substituent positions. For analogous compounds, aromatic protons appear at δ 8.32–8.21 ppm (pyridine ring) and δ 3.5–4.0 ppm (tetrahydropyran protons) .
- Mass Spectrometry : GCMS or HRMS (e.g., EI-TOF) confirms molecular weight (e.g., m/z 163 for trifluoromethyl derivatives) and fragmentation patterns .
- Chromatography : TLC (Rf = 0.5 in petroleum ether/EtOAc) monitors reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
